molecular formula C14H11N3O2S B2414595 N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 955702-29-1

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2414595
CAS No.: 955702-29-1
M. Wt: 285.32
InChI Key: NZRFAPJLTRLDKR-UHFFFAOYSA-N
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Description

N-(4-Methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide (CAS 955702-29-1) is a chemical compound with a molecular formula of C14H11N3O2S and a molecular weight of 285.32 g/mol. This high-purity (98%) compound is provided for Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal applications. It should be stored at 2-8°C to maintain stability. Compounds with a 4-methylthiazol-2-yl group are of significant interest in medicinal chemistry research. Structurally similar molecules, particularly those featuring a phenyl-oxazole core, have been identified and studied as potent apoptosis inducers with potential anticancer activity . Furthermore, the 4-methylthiazole moiety is a recognized pharmacophore in chemical biology, exemplified by its use in small-molecule inhibitors designed to target protein-protein interactions, such as those involving the VHL E3 ubiquitin ligase complex . This makes this compound a valuable scaffold for researchers in drug discovery and chemical biology, particularly for investigating new oncological therapeutics and modulating intracellular signaling pathways.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFAPJLTRLDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method starts with the preparation of 4-methylthiazole-2-carboxylic acid, which is then reacted with phenylhydrazine to form the corresponding hydrazide. This intermediate is cyclized with an appropriate reagent to form the oxazole ring, resulting in the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the heterocyclic rings and their subsequent coupling. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazoles .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is its antimicrobial properties. Research has shown that this compound exhibits moderate to good activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is still under investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Profile

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Pseudomonas aeruginosaModerate
Streptococcus pneumoniaeGood

Antitubercular Properties

Another significant application is in the fight against tuberculosis. A series of substituted compounds related to this compound have been identified as potential antitubercular agents. These compounds have shown efficacy against both actively replicating and dormant Mycobacterium tuberculosis strains, which is critical given the rise of multidrug-resistant strains . The structure-activity relationship studies indicate that modifications to the thiazole and oxazole moieties can enhance their inhibitory effects against this pathogen.

Anticancer Activity

This compound has also been explored for its anticancer properties. Some derivatives have demonstrated potent activity against various cancer cell lines, including chronic lymphocytic leukemia cells. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, making it a candidate for further development as an anticancer therapeutic .

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)
Chronic Lymphocytic Leukemia0.5
Lung Cancer1.2
Breast Cancer0.8

Fungicidal Applications

The compound has also shown promise as a fungicide. In vitro studies have indicated that certain derivatives possess significant antifungal activity against common plant pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. These findings suggest potential applications in agricultural settings for crop protection .

Mechanistic Insights and Future Directions

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its applications. Current research focuses on elucidating these pathways and improving the compound's efficacy through structural modifications.

Case Study: Development of Antitubercular Agents

A recent study highlighted the synthesis of novel derivatives based on this compound, which were evaluated for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific substitutions increased potency significantly, with some compounds achieving MIC values below those of existing treatments .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Oxazole Derivatives: Compounds such as 2-phenyloxazole and 4,5-dihydrooxazole contain the oxazole ring.

Uniqueness

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to the combination of both thiazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 5-phenyloxazole-2-carboxylic acid with 4-methylthiazole derivatives. The resulting compound features a complex structure that includes both thiazole and oxazole rings, which are known for their roles in biological activity due to their ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have been explored as potential agents against flavivirus infections, demonstrating efficacy as protease inhibitors .

Compound Target Organism IC50 Value
5-phenyloxazole derivativesSclerotinia sclerotiorum28.9 mg/L
This compoundVarious bacterial strainsNot specified

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. It has been noted for its ability to inhibit cell proliferation in several cancer cell lines, including neuroblastoma and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and oxazole rings can significantly influence the biological activity of the compound. For example, substituents at specific positions on the thiazole ring can enhance potency against certain targets, such as acetylcholinesterase (AChE) in Alzheimer’s disease models .

Modification Effect on Activity
Methyl group at C(4) positionIncreased potency against AChE
Fluorine substitution at para positionEnhanced stability and activity

Case Studies

  • Neuroblastoma Study : A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated that the compound inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for neuroblastoma treatment .
  • Flavivirus Inhibition : Another investigation focused on the antiviral properties of similar thiazole derivatives against dengue virus. Compounds demonstrated significant inhibition of viral protease activity, with implications for developing antiviral therapies targeting flavivirus infections .

Q & A

Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including:

  • Step 1: Formation of the oxazole ring via cyclization of substituted precursors (e.g., using triethylamine as a base in acetonitrile under reflux) .
  • Step 2: Introduction of the thiazole-carboxamide moiety via coupling reactions (e.g., EDCI-mediated amide bond formation) .
    Optimization Strategies:
  • Ultrasound-assisted synthesis reduces reaction time and improves yields by enhancing reagent mixing .
  • Solvent selection (e.g., dimethylformamide) and controlled temperatures (20–25°C) minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., methyl groups on thiazole at δ ~2.5 ppm, aromatic protons from phenyl at δ ~7.3–7.5 ppm) .
    • 13C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) and heterocyclic ring systems .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N/C=C in heterocycles) validate functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Hydrolysis Studies:
    • Acidic/basic conditions (e.g., HCl/NaOH at 37°C) monitor carboxamide hydrolysis via HPLC, tracking degradation products like carboxylic acids or amines .
  • Thermal Stability:
    • Thermogravimetric analysis (TGA) determines decomposition points, while differential scanning calorimetry (DSC) identifies melting points and phase transitions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial potency) be resolved for this compound?

Methodological Answer:

  • Mechanistic Profiling:
    • Enzyme Inhibition Assays: Quantify IC50 values against target enzymes (e.g., kinases for anticancer activity; β-lactamases for antimicrobial effects) .
    • Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds to correlate intracellular concentration with activity .
  • Data Normalization:
    • Compare results against standardized controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to contextualize potency .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

Comparative Analysis:

Compound Structural Features Bioactivity Key Difference
4-(1H-Benzo[d]imidazol-2-yl)benzamideBenzimidazole-benzamide coreAntimicrobialLacks oxazole-thiazole synergy
2-(4-(Oxazol-5-yl)phenyl)-1H-benzo[d]imidazoleOxazole-phenyl linkageAntifungalAbsence of carboxamide group reduces target affinity
N-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamideMethoxy-substituted thiazoleAnticancerEnhanced solubility via methoxy improves cellular uptake .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina to predict binding modes with proteins (e.g., EGFR for cancer) and identify key interactions (e.g., hydrogen bonds with amide groups) .
  • QSAR Studies:
    • Correlate substituent electronegativity or steric bulk with activity trends (e.g., electron-withdrawing groups on phenyl enhance kinase inhibition) .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays for this compound?

Methodological Answer:

  • Purity Control:
    • HPLC-MS: Ensure ≥95% purity by removing byproducts (e.g., unreacted precursors) .
  • Standardized Protocols:
    • Pre-treat cells with identical media/serum conditions to normalize growth rates .
  • Replicate Design:
    • Use triplicate technical replicates and biological triplicates to reduce noise .

Q. How does the compound’s mechanism of enzyme inhibition compare to clinically approved drugs?

Methodological Answer:

  • Kinetic Studies:
    • Compare inhibition constants (Ki) with drugs like imatinib (kinase inhibitor) or methotrexate (DHFR inhibitor). For example, reversible vs. irreversible binding modes can be distinguished via pre-incubation time-course assays .
  • Structural Biology:
    • Co-crystallization with target enzymes (e.g., using X-ray crystallography) reveals binding site competition or allosteric modulation .

Q. What are the limitations of current SAR studies for this compound class, and how can they be addressed?

Critical Analysis:

  • Limitations:
    • Overreliance on in vitro data without in vivo validation.
    • Limited exploration of stereochemistry effects (e.g., Z/E isomerism in carboxamide linkage) .
  • Solutions:
    • Chiral Synthesis: Use asymmetric catalysis to produce enantiopure derivatives for activity comparison .
    • Metabolite Tracking: LC-MS/MS identifies active metabolites in animal models to refine SAR .

Q. How can researchers reconcile discrepancies in reported IC50 values across different studies?

Methodological Answer:

  • Standardized Assay Conditions:
    • Adopt CLSI guidelines for antimicrobial assays or NCI-60 protocols for cytotoxicity .
  • Data Harmonization Tools:
    • Use software like GraphPad Prism to normalize IC50 values against common reference compounds .
  • Meta-Analysis:
    • Pool data from multiple studies to identify outliers and establish consensus activity ranges .

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